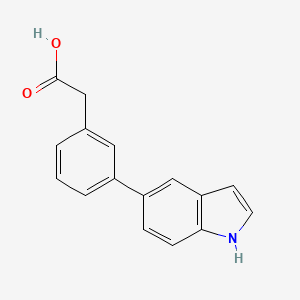

Acide 2-(3-(1H-indol-5-yl)phényl)acétique

Vue d'ensemble

Description

“2-(3-(1h-Indol-5-yl)phenyl)acetic acid” is a chemical compound with the CAS Number: 886363-20-8 and a molecular weight of 251.28 . Its IUPAC name is [3- (1H-indol-5-yl)phenyl]acetic acid .

Molecular Structure Analysis

The InChI code for this compound is1S/C16H13NO2/c18-16(19)9-11-2-1-3-12(8-11)13-4-5-15-14(10-13)6-7-17-15/h1-8,10,17H,9H2,(H,18,19) . This code provides a detailed description of the molecule’s structure.

Applications De Recherche Scientifique

Médecine : Applications antivirales et anti-inflammatoires

Les dérivés de « Acide 2-(3-(1H-indol-5-yl)phényl)acétique » se sont avérés prometteurs dans le domaine médical en raison de leurs propriétés antivirales et anti-inflammatoires. Des études ont montré que certains dérivés de l'indole pouvaient inhiber les virus de la grippe A et de la Coxsackie B4, suggérant une utilisation potentielle dans les thérapies antivirales . De plus, certains dérivés présentent des activités anti-inflammatoires, ce qui pourrait être bénéfique pour le développement de nouveaux médicaments contre les maladies inflammatoires .

Agriculture : Régulation de la croissance des plantes

En agriculture, les dérivés de l'indole comme « this compound » jouent un rôle crucial en tant qu'hormones végétales. L'acide indole-3-acétique, un composé apparenté, est impliqué dans la régulation de la croissance des plantes, la différenciation des tissus et les réponses aux stimuli environnementaux . Cela suggère que « this compound » pourrait avoir des applications dans l'amélioration du rendement des cultures et de la résistance au stress.

Biotechnologie : Études de dégradation des protéines

Le composé a des applications en biotechnologie, en particulier dans l'étude de la dégradation des protéines. En tant que ligand de dégradation inductible par l'auxine, il peut induire l'ubiquitination des protéines cibles, qui est un processus clé en protéomique et en compréhension des mécanismes cellulaires .

Pharmacologie : Développement de médicaments

Pharmacologiquement, les dérivés de l'indole sont essentiels dans le développement de médicaments en raison de leurs larges activités biologiques. Ils servent d'échafaudages pour les molécules médicamenteuses synthétiques, aidant au traitement de diverses affections, notamment le cancer et les infections microbiennes . « this compound » pourrait être un précurseur précieux dans la synthèse de composés pharmacologiquement actifs.

Science des matériaux : Synthèse d'alcaloïdes

En science des matériaux, « this compound » est utilisé dans la synthèse d'alcaloïdes, qui sont importants dans le développement de nouveaux matériaux avec des applications potentielles en électronique et en nanotechnologie .

Sciences de l'environnement : Écotoxicologie

Enfin, le profil de sécurité et l'impact environnemental de « this compound » présentent un intérêt en sciences de l'environnement. Comprendre ses effets écotoxicologiques est crucial pour évaluer les risques environnementaux associés à son utilisation et à son élimination .

Orientations Futures

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have various biological effects due to their interaction with multiple targets .

Analyse Biochimique

Biochemical Properties

2-(3-(1H-Indol-5-yl)phenyl)acetic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, 2-(3-(1H-Indol-5-yl)phenyl)acetic acid can bind to certain receptors on cell membranes, influencing signal transduction pathways .

Cellular Effects

The effects of 2-(3-(1H-Indol-5-yl)phenyl)acetic acid on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, the compound can induce cell death in cancerous cells while promoting the growth of healthy cells. Furthermore, 2-(3-(1H-Indol-5-yl)phenyl)acetic acid affects gene expression by upregulating or downregulating specific genes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, 2-(3-(1H-Indol-5-yl)phenyl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, the compound has been found to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-(1H-Indol-5-yl)phenyl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-(1H-Indol-5-yl)phenyl)acetic acid remains stable under specific storage conditions but may degrade when exposed to light or high temperatures. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce chronic cellular changes, such as sustained alterations in gene expression .

Dosage Effects in Animal Models

The effects of 2-(3-(1H-Indol-5-yl)phenyl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and promoting cell survival. At high doses, it can lead to toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .

Metabolic Pathways

2-(3-(1H-Indol-5-yl)phenyl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in the metabolism of various compounds. The compound can influence metabolic flux by altering the levels of specific metabolites. For instance, it has been shown to increase the production of certain antioxidants, thereby enhancing the cell’s ability to combat oxidative stress .

Transport and Distribution

Within cells and tissues, 2-(3-(1H-Indol-5-yl)phenyl)acetic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its solubility and affinity for different cellular components .

Subcellular Localization

The subcellular localization of 2-(3-(1H-Indol-5-yl)phenyl)acetic acid is crucial for its activity and function. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound may undergo post-translational modifications that direct it to specific organelles, such as the nucleus or endoplasmic reticulum. These targeting signals ensure that 2-(3-(1H-Indol-5-yl)phenyl)acetic acid reaches the appropriate cellular compartments to exert its biochemical effects .

Propriétés

IUPAC Name |

2-[3-(1H-indol-5-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)9-11-2-1-3-12(8-11)13-4-5-15-14(10-13)6-7-17-15/h1-8,10,17H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQLDLXUWNVRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654120 | |

| Record name | [3-(1H-Indol-5-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-20-8 | |

| Record name | [3-(1H-Indol-5-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

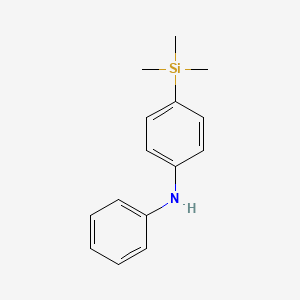

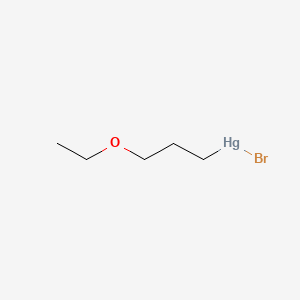

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1498645.png)

![(5R,7S)-1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1498649.png)

![Disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1498659.png)

![1-(3-Methylbicyclo[2.2.1]hept-2-YL)propyl acetate](/img/structure/B1498665.png)